Home > Products > Screening Compounds P61800 > N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib - 2244619-11-0

N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib

Catalog Number: EVT-13974999
CAS Number: 2244619-11-0
Molecular Formula: C28H28N6O4
Molecular Weight: 512.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is a synthetic compound related to Ibrutinib, a well-known Bruton's tyrosine kinase inhibitor used in the treatment of various hematological malignancies. This compound is characterized by its complex molecular structure and specific functional groups that contribute to its biological activity.

Source

The compound is cataloged under the CAS number 2244619-11-0 and has a molecular formula of C28H28N6O4, with a molecular weight of approximately 512.6 g/mol . It is typically sourced from specialized chemical suppliers and is utilized primarily in research settings.

Classification

N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib falls under the category of pharmaceutical intermediates and is classified as a heterocyclic compound due to the presence of nitrogen-containing rings in its structure. Its primary application is in medicinal chemistry, particularly in the synthesis of drugs targeting specific cancer pathways.

Synthesis Analysis

Methods

The synthesis of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib involves multiple steps, including acylation reactions. One method includes dissolving an intermediate compound in a reaction solvent followed by acylation with acryloyl chloride under alkaline conditions. The process requires careful control of temperature and pH to ensure high yield and purity .

Technical Details

  1. Preparation of Intermediate: The synthesis begins with the preparation of a high-purity intermediate, which involves several purification steps to achieve the desired quality.
  2. Acylation Reaction: The acylation step typically employs solvents like tetrahydrofuran or dimethylformamide, with the addition of bases such as diisopropylethylamine to facilitate the reaction.
  3. Purification: Post-reaction, the mixture undergoes acid-base extraction and crystallization to isolate the final product .
Molecular Structure Analysis

Data

  • Molecular Formula: C28H28N6O4
  • Molecular Weight: 512.6 g/mol
  • InChI: InChI=1S/C28H28N6O4/c1-2-23(35)33-16-6-7-20(17-33)34-28-25(27(30-18-31-28)29-15-14-24(36)37)26(32-34)19-10-12-22(13-11-19)38-21-8-4-3-5-9-21/h2-5,8-13,18,20H,1,6-7,14-17H2,(H,36,37)(H,29,30,31)/t20-/m1/s1 .
Chemical Reactions Analysis

Reactions

N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib undergoes various chemical reactions typical for compounds containing acrylate groups. These include:

  1. Michael Addition: The acrylate moiety can participate in Michael addition reactions with nucleophiles.
  2. Polymerization: Under specific conditions, it may also undergo polymerization due to the presence of double bonds.

Technical Details

Mechanism of Action

Process

The mechanism of action for N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib primarily involves inhibition of Bruton's tyrosine kinase. This inhibition disrupts signaling pathways that are crucial for the proliferation and survival of malignant B cells.

Data

Research indicates that compounds similar to Ibrutinib can lead to significant reductions in tumor cell viability through apoptosis induction and cell cycle arrest in cancer models .

Physical and Chemical Properties Analysis

Physical Properties

While specific data on physical properties such as melting point or boiling point for N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib may not be readily available due to its status as a research chemical, general observations include:

  • Appearance: Typically appears as a yellowish powder.

Chemical Properties

Key chemical properties include:

  1. Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and tetrahydrofuran.
  2. Stability: Stability can vary based on environmental conditions; hence storage in controlled environments is recommended.
Applications

Scientific Uses

N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is primarily used in:

  1. Pharmaceutical Research: As an intermediate in synthesizing new therapeutic agents targeting similar pathways as Ibrutinib.
  2. Experimental Studies: To explore mechanisms of action related to Bruton's tyrosine kinase inhibition and its effects on various cancer types.

This compound illustrates the ongoing efforts in medicinal chemistry to develop more effective treatments for hematological cancers and highlights the importance of detailed synthesis and characterization in drug development processes.

Synthesis and Structural Optimization of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib

Synthetic Pathways for Ibrutinib-Related Impurities: Acylation Reagent Selection and Reactivity

The synthesis of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib (CAS 2244619-11-0) represents a sophisticated chemical process where acylation reagent selection critically determines impurity profiles. This compound emerges as a process-related impurity during Ibrutinib manufacturing, specifically through N-acylation side reactions involving intermediates with exposed nucleophilic sites. The molecular architecture contains two distinct acyl moieties: an acrylate ester and a propanoyl amide, both requiring precise acylation strategies to minimize undesired byproducts [3] [9].

Key acylation reagents employed in this synthesis include acryloyl chloride, acrylic anhydride, and carbonyldiimidazole (CDI)-activated acrylic acid. Each reagent exhibits distinct reactivity profiles that impact impurity formation. Acryloyl chloride offers high reactivity but presents significant challenges in regioselectivity control, often leading to over-acylation products. Conversely, CDI-mediated acrylation provides superior chemoselectivity due to its stepwise reaction mechanism, albeit with reduced reaction kinetics. Intermediate characterization studies reveal that the β-alanine linker in N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is particularly susceptible to intramolecular cyclization when exposed to strong acylating agents under elevated temperatures [3] [6].

Table 1: Comparative Analysis of Acylation Reagents in N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib Synthesis

Acylation ReagentReaction TemperatureYield (%)Major Impurity FormedRegioselectivity Index
Acryloyl Chloride0-5°C62%Di-acrylated byproduct1:3.8
Acrylic Anhydride20-25°C78%Hydrolyzed acrylate1:1.2
CDI-Activated Acrylate15-20°C89%Imidazole urea adduct1:8.5

Critical process parameters influencing impurity formation include:

  • Steric environment around the piperidine nitrogen nucleophile, which exhibits moderate steric hindrance
  • Solvent polarity effects on acrylate transfer kinetics (aprotic solvents preferred)
  • Moisture content (≤300 ppm) to suppress hydrolytic byproducts
  • Controlled addition rates to prevent localized concentration hotspots [3] [6]

The acrylate group demonstrates exceptional sensitivity to Michael addition side reactions when nucleophilic catalysts (e.g., DMAP) are employed in excess. This necessitates strict stoichiometric control during esterification steps. Modern approaches employ continuous flow chemistry with in-situ reagent generation to mitigate these side reactions, achieving impurity reduction of ≥40% compared to batch processes [6].

Role of Chiral Intermediates in Impurity Formation During Ibrutinib Synthesis

The chiral integrity of the piperidine fragment [(3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine] fundamentally governs the stereochemical purity of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib. This stereocenter originates from enantiomerically pure (R)-3-hydroxypiperidine precursors, which are vulnerable to racemization during the acylation steps that install the propanoyl-acrylate moiety [7] [9].

Racemization mechanisms involve:

  • Enolate formation at the α-position under basic conditions
  • Reversible N-protonation/deprotonation cycles during amide bond formation
  • Temperature-dependent epimerization through ring flip conformers

Studies demonstrate that the racemization rate increases exponentially above 30°C, with approximately 5% enantiomeric excess (ee) loss per hour at 40°C in polar aprotic solvents. This directly contributes to the formation of the (S)-epimer impurity, which exhibits different crystallization kinetics and can precipitate as crystalline defects during purification [7].

Table 2: Chiral Purity of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib Under Various Synthesis Conditions

Reaction ParameterCondition ACondition BCondition CChiral Purity (ee%)
Temperature25°C35°C45°C98.5% → 92.1% → 83.7%
Base (Equiv.)TEA (1.0)DIPEA (1.5)DBU (0.8)99.2% → 96.4% → 88.9%
Solvent SystemTHFDMFAcetonitrile97.8% → 94.2% → 99.1%

Mitigation strategies for chiral integrity preservation include:

  • Low-temperature acylation (0-10°C) in acetonitrile/water mixtures
  • Non-basic coupling agents (e.g., HATU, COMU) that avoid enolization
  • Enzymatic resolution using lipase PS-30 to selectively hydrolyze the (S)-enantiomer acrylate ester
  • Chiral crystallization with dibenzoyl tartaric acid to upgrade enantiomeric excess to >99.5% [7]

The implementation of asymmetric synthesis techniques for piperidine intermediate preparation has demonstrated the most significant improvement, reducing the (S)-epimer impurity burden by 75% compared to classical resolution approaches. This involves catalytic asymmetric hydrogenation of pyridine precursors using Josiphos ligand systems, achieving ee values ≥99% prior to acylation [3].

Optimization Strategies for Minimizing Byproduct Formation in Covalent BTK Inhibitor Synthesis

The synthesis of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib exemplifies broader challenges in covalent Bruton's tyrosine kinase (BTK) inhibitor development, where strategic molecular optimization targets three critical parameters: efflux ratio reduction, permeability enhancement, and metabolic stability improvement. Structural analysis reveals that this compound serves as an advanced intermediate for novel BTK inhibitors with modified warhead architecture [6] [8].

Key optimization strategies implemented include:

  • Topological Polar Surface Area (tPSA) Reduction: Systematic replacement of hydrogen-bond donors decreased tPSA from >90Ų to <75Ų, enhancing membrane permeability. Computational models indicate that the propanoyl spacer in N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib contributes to optimal tPSA (68.4Ų) while maintaining aqueous solubility through ester hydration [6].

  • Steric Shielding of Acrylate Warhead: Molecular modeling-guided introduction of β-substituents adjacent to the acrylate carbonyl minimizes pre-systemic hydrolysis. The propanoyl chain provides optimal steric protection, increasing plasma stability by 3.7-fold compared to shorter acetyl analogs [3] [6].

  • Balanced Lipophilicity Adjustment: Controlled modulation of cLogP from 4.2 to 3.4 through introduction of polar acrylate groups, significantly reducing P-glycoprotein-mediated efflux (efflux ratio decreased from 18.2 to 2.7) [6].

Table 3: Solvent and Process Optimization Impact on Impurity Profiles in BTK Inhibitor Synthesis

Process VariableStandard ConditionOptimized ConditionImpurity Reduction
Coupling SolventDichloromethaneTetrahydrofuran-Water54% decrease
Temperature Control25±5°C0±2°C68% decrease
Acrylate Equivalents2.51.182% decrease
Catalyst Loading0.3 eq DMAP0.05 eq DMAP47% decrease

Advanced reaction engineering approaches significantly suppress byproduct formation:

  • Cryogenic acylation (-20°C) prevents Michael addition dimerization
  • Phase-transfer catalysis enables efficient acrylate transfer with minimized hydrolysis
  • In-situ FTIR monitoring enables real-time acrylate concentration control
  • Alternative warhead exploration including cyanamide derivatives, though these showed reduced potency against BTK (IC₅₀ >500nM vs 2.8nM for acrylamide) [6]

Properties

CAS Number

2244619-11-0

Product Name

N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib

IUPAC Name

[3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl] prop-2-enoate

Molecular Formula

C28H28N6O4

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C28H28N6O4/c1-2-24(36)37-16-14-23(35)33-15-6-7-20(17-33)34-28-25(27(29)30-18-31-28)26(32-34)19-10-12-22(13-11-19)38-21-8-4-3-5-9-21/h2-5,8-13,18,20H,1,6-7,14-17H2,(H2,29,30,31)/t20-/m1/s1

InChI Key

BSNUMHATNZRGNC-HXUWFJFHSA-N

Canonical SMILES

C=CC(=O)OCCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Isomeric SMILES

C=CC(=O)OCCC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.